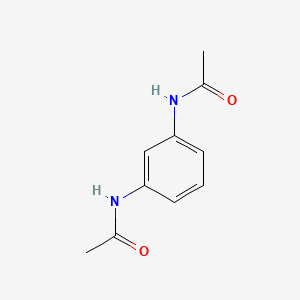

N,N'-(1,3-Phenylene)diacetamide

Description

Significance and Research Context of Phenylene-Bridged Diacetamides

Phenylene-bridged diacetamides, including the 1,3-isomer, are significant in contemporary research due to their structural features which are conducive to forming stable molecular arrangements and participating in various chemical reactions. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) allows these molecules to engage in intermolecular hydrogen bonding, influencing their solid-state structure and properties. nih.gov

In materials science, these compounds are investigated for their potential to be incorporated as monomers in polymer synthesis. The rigidity of the phenylene backbone combined with the polar amide linkages can enhance the thermal stability and mechanical strength of polymers. This makes them candidates for developing high-performance materials, coatings, and adhesives that require durability.

Historical Perspectives on Related Aromatic Amides in Chemical Synthesis

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry. nih.govresearchgate.net Historically, the synthesis of amides has been a central theme in chemical research, with early methods often involving the reaction of carboxylic acids or their activated derivatives with amines. pulsus.com The development of more efficient and sustainable methods for amide bond formation remains an active area of research. whiterose.ac.uk

The study of aromatic amides, in particular, has a rich history tied to the development of dyes, pharmaceuticals, and polymers. The exploration of reactions like the Beckmann rearrangement, discovered in the late 19th century, provided early pathways to synthesizing amides from oximes, including those with aromatic components. pulsus.com Over the decades, a multitude of named reactions and catalytic systems have been developed to facilitate the construction of the amide functionality within aromatic frameworks. pulsus.com

Emerging Research Avenues for N,N'-(1,3-Phenylene)diacetamide and its Analogues

The unique substitution pattern of this compound makes it a valuable precursor and building block in several emerging research areas.

In medicinal chemistry , derivatives of phenylene diacetamides are being explored for their potential biological activities. Research has indicated that modifications of the core structure can lead to compounds with antimicrobial properties. The diacetamide (B36884) is also utilized in the synthesis of more complex molecules that may serve as biochemical probes to study enzyme mechanisms or cellular processes.

In materials science , beyond polymer synthesis, there is interest in using this compound and its analogues in the development of functional materials. For instance, related structures like N,N'-(1,3-phenylene)dimaleimide are used to enhance the heat resistance and anti-aging properties of rubber and as curing agents in various elastomers. cymerchemicals.comcymerchemicals.com The structural characteristics of these compounds are being leveraged to create novel materials for applications in electronics and construction. cymerchemicals.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKNKXDSWRQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145451 | |

| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-78-7 | |

| Record name | N,N′-1,3-Phenylenebis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10268-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10268-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(m-phenylene)di(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I720DIF1VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Rational Design of N,n 1,3 Phenylene Diacetamide Derivatives

Establishment of Preparative Routes for N,N'-(1,3-Phenylene)diacetamide

The synthesis of this compound can be achieved through several methods, including solvent-free reactions and conventional solution-phase protocols. The choice of method often depends on factors like desired yield, purity, and environmental considerations.

A notable green chemistry approach to synthesizing related structures involves a solventless, melt-phase reaction. For instance, the reaction of n-phenylenediamine with formaldehyde (B43269) at 90°C without a solvent has been reported to produce N,N'(1,3-phenylene)dimethanimine with a high yield of 95%. utm.my This method highlights the potential for environmentally benign synthesis by eliminating the need for solvents. utm.my While this example produces a related imine, the principle of melt-phase synthesis offers a potential route for the production of this compound.

The most common and well-established method for synthesizing this compound is through the acylation of 1,3-diaminobenzene. This reaction typically involves treating 1,3-diaminobenzene with acetic anhydride (B1165640) or chloroacetyl chloride.

One conventional protocol involves heating a mixture of 1,3-phenylenediamine and acetic anhydride in a solvent such as toluene (B28343) under reflux for 2 to 3 hours. Following the reaction, the mixture is cooled, the solvent is evaporated, and the resulting crude product is purified by recrystallization from a suitable solvent like ethanol. Another approach utilizes the reaction of 1,3-diaminobenzene with two equivalents of chloroacetyl chloride in a polar solvent like tetrahydrofuran (B95107) (THF) under reflux. After the reaction is complete, a neutralization step is performed, followed by recrystallization to obtain the final product.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. For solution-phase synthesis, inert and aprotic solvents like dichloromethane (B109758) and toluene are generally preferred. The temperature can range from room temperature to the reflux temperature of the chosen solvent (approximately 25–110°C). Reaction times are typically between 2 and 16 hours, with longer durations often favoring more complete acylation. Yields for the synthesis via the chloroacetyl chloride route are reported to be in the range of 48-60%. In the synthesis of a related compound, N,N'-(4-nitro-1,2-phenylene)diacetamide, refluxing in toluene resulted in a high yield of approximately 94%.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Inert, aprotic solvents are preferred. |

| Temperature | Room temperature to reflux (~25–110°C) | Reflux time typically ranges from 2–16 hours. |

| Reaction Time | 2–16 hours | Longer reaction times generally lead to more complete acylation. |

| Molar Ratio | 1:2 (diamine:acylating agent) | Ensures di-acylation of the diamine. |

Targeted Derivatization and Structural Modification Strategies

The core structure of this compound can be modified to synthesize a variety of derivatives with tailored properties. These modifications often involve introducing new functional groups onto the phenylene ring.

The introduction of a nitro group onto the phenylene ring is a common derivatization strategy. For example, N,N'-(4-nitro-1,2-phenylene)diacetamide has been synthesized through the nucleophilic addition/elimination reaction of 4-nitro-1,2-phenylenediamine with carboxylic acid derivatives. researchgate.net In a typical procedure, the reaction is carried out in toluene under reflux. researchgate.net This method has been shown to produce a pale yellow solid with a high yield of 94%. researchgate.net Similarly, N,N'-(2-Nitro-1,3-phenylene)diacetamide is another example of a nitro-substituted derivative. nih.gov

Table 2: Examples of Synthesized Nitro-Substituted Phenylene Diacetamides

| Compound Name | Starting Material | Synthetic Approach | Yield |

|---|---|---|---|

| N,N'-(4-nitro-1,2-phenylene)diacetamide | 4-nitro-1,2-phenylenediamine | Nucleophilic addition/elimination with a carboxylic acid derivative in refluxing toluene. researchgate.net | 94% researchgate.net |

| N,N'-(2-Nitro-1,3-phenylene)diacetamide | 2-Nitro-1,3-phenylenediamine | Not detailed in the provided search results. | Not specified. |

While the direct synthesis of silylethynyl derivatives of this compound was not detailed in the provided search results, the introduction of such groups onto aromatic cores is a known synthetic strategy in medicinal and materials chemistry. This type of modification is often achieved through cross-coupling reactions, such as the Sonogashira coupling. This reaction typically involves the coupling of a halogenated aromatic compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. For the synthesis of silylethynyl-substituted phenylene diacetamides, a dihalo-phenylene diacetamide (B36884) precursor would likely be reacted with a silyl-protected acetylene (B1199291) derivative.

Construction of Complex Heterocyclic Systems via Diacetamide Linkers

The diacetamide linker inherent in this compound and its analogs is a valuable scaffold for synthesizing complex heterocyclic structures. The amide groups are reactive sites that can participate in various cyclization reactions, with the 1,3-substitution pattern of the phenylene ring directing the geometry of the resulting polycyclic systems.

One prevalent method involves intramolecular reactions where the diacetamide derivative cyclizes to form new rings. For example, derivatives of phenylenediamines are crucial starting materials in the synthesis of benzimidazoles and quinoxalines. rsc.org The reaction of o-phenylenediamine (B120857) with aldehydes or α-bromoketones, promoted by trimethylsilyl (B98337) chloride in water, can selectively yield 1,2-disubstituted benzimidazoles or quinoxalines, respectively, in excellent yields. rsc.org This highlights how the diamine precursor, which can be formed from the diacetamide, is a gateway to diverse heterocyclic families.

Furthermore, the diacetamide moiety can be a component in multi-step reaction sequences to build elaborate molecules. Domino reactions, which involve several bond-forming events in a single pot, have been employed to create complex heterocycles like isoindolo[2,1-a]quinazolinones from aminocarboxamide precursors. nih.gov These sequences can be combined with other powerful reactions, such as "click" chemistry to introduce triazole rings, to rapidly increase molecular complexity. nih.gov Radical-initiated cyclizations also represent a powerful tool, where radicals generated from precursors can undergo exo or endo cyclizations to form five, six, or seven-membered rings, which are core structures in many heterocyclic compounds. mdpi.com

The following table provides examples of cyclization reactions used to form heterocyclic systems from precursors related to phenylene diamides.

| Starting Material Type | Reaction Type | Reagents/Conditions | Resulting Heterocycle |

| o-Phenylenediamine | Condensation/Cyclization | Aldehydes, Trimethylsilyl chloride, Water | 1,2-Disubstituted Benzimidazoles rsc.org |

| o-Phenylenediamine | Condensation/Cyclization | α-Bromoketones, Trimethylsilyl chloride, Water | Quinoxalines rsc.org |

| 2-Aminocarboxamides | Domino Ring Closure | 2-Formylbenzoic acid, pTSA, Microwave | Isoindolo[2,1-a]quinazolinones nih.gov |

| Alkyl Iodides with Alkenes | Radical Cyclization | [Ir(ppy)₂(dtbbpy)]PF₆, Blue LEDs | (Iodomethylene)cyclopentanes mdpi.com |

| Diazo Imides & Thiophenols | Electrochemical Cascade | Graphite Electrodes, CF₃CH₂OH | Pyrrolidine-2,5-dione-fused Thiochromans chemrxiv.org |

This table illustrates various synthetic routes to heterocyclic compounds, where diamine or related structures serve as key building blocks.

Design and Synthesis of Functionalized Phenylene Diamides for Specific Applications

The strategic functionalization of the this compound framework allows for the precise tuning of its chemical and physical properties for targeted applications, ranging from medicinal chemistry to materials science.

In medicinal chemistry, derivatives of phenylene diamides are explored for their potential biological activities. For instance, modifying the acetamide (B32628) groups or the phenylene ring can lead to compounds with antimicrobial properties. researchgate.net Studies on N,N'-(4-nitro-1,2-phenylene)diamide derivatives have shown that different acyl groups significantly impact their efficacy against various microbes, including resistant strains like MRSA. researchgate.net Similarly, novel inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor metastasis, have been developed using a 3-phenylpropane-1,2-diamine (B1211460) scaffold, which shares structural motifs with functionalized phenylene diamides. nih.gov

In materials science, functionalized phenylene diamides are used as ligands for creating coordination polymers and metal-organic frameworks (MOFs). The diacetamide unit can be modified to N,N'-1,3-phenylenedimaleimide, which acts as a curing agent to improve the thermal stability and mechanical properties of polymers like rubber and elastomers. cymerchemicals.com The introduction of specific functional groups allows these molecules to bind with metal ions, forming materials with potential applications in catalysis, gas storage, and sensing.

The synthesis of these tailored molecules often begins with 1,3-phenylenediamine, which is then acylated with functionalized carboxylic acid derivatives. tjnpr.org Alternatively, electrophilic substitution reactions can be performed on the this compound ring, though this requires careful control of regioselectivity.

| Derivative Class | Functionalization | Synthetic Approach | Target Application |

| Antimicrobial Agents | Introduction of nitro and varied acyl groups | Acylation of 4-nitro-1,2-phenylenediamine with acid anhydrides or chlorides | Combating drug-resistant bacteria researchgate.net |

| Enzyme Inhibitors | 3-phenylpropane-1,2-diamine scaffold | Multi-step synthesis from corresponding precursors | Anti-cancer therapy (APN inhibition) nih.gov |

| Polymer Curing Agents | Conversion of amides to maleimides | Reaction of 1,3-phenylenediamine with maleic anhydride | Improving heat resistance in rubber and elastomers cymerchemicals.com |

| Complement Inhibitors | Varied alkyl chains on a urea (B33335) backbone | Structural modification of a lead compound | Treatment of inflammatory diseases nih.gov |

This table showcases how specific functionalizations of phenylene diamide-related structures lead to materials designed for distinct, high-value applications.

Green Chemistry Principles in the Synthesis of this compound

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for synthesizing this compound and related amides, adhering to the principles of green chemistry.

A key focus is the replacement of hazardous solvents and reagents with safer alternatives. Traditional acylation of 1,3-phenylenediamine might use volatile organic solvents. Green approaches aim to minimize or eliminate these, for example, by using water as a reaction medium or employing solvent-free conditions. rsc.orgutm.my A study on the synthesis of N,N(1,3-phenylene)dimethanimine demonstrated a high-yield (95%) solventless, melt-phase reaction between m-phenylenediamine (B132917) and formaldehyde. utm.my This approach significantly reduces waste and avoids the use of volatile organic compounds (VOCs).

Catalysis is another cornerstone of green synthesis. The use of efficient and reusable catalysts can lower energy consumption and improve atom economy. For the synthesis of diacetamides, copper(II) oxide (CuO) has been identified as a simple and effective catalyst for the amide exchange reaction, offering a pathway that can be optimized for high selectivity. rsc.org Heteropolyacids, either unsupported or supported on materials like molecular sieves, have been used as catalysts for other syntheses, providing high conversion rates and yields in solvent-free processes. google.com These solid acid catalysts are often easily separated from the reaction mixture and can be reused, minimizing waste.

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |

| Safer Solvents | Use of polar organic solvents (e.g., THF, Toluene) tjnpr.org | Water-mediated synthesis rsc.org or solvent-free melt-phase reactions utm.my | Reduced VOC emissions, lower toxicity, simplified workup. |

| Catalysis | Stoichiometric reagents | Reusable catalysts like CuO rsc.org or supported heteropolyacids google.com | Increased efficiency, reduced waste, catalyst can be recycled. |

| Atom Economy | Use of acetic anhydride or chloroacetyl chloride (generates byproducts) | Direct catalytic amidation with acetic acid (under development) | Maximizes incorporation of starting materials into the final product. |

| Energy Efficiency | Refluxing at high temperatures for extended periods | Microwave-assisted synthesis nih.gov or reactions at lower temperatures utm.my | Reduced energy consumption and shorter reaction times. |

This table compares traditional and green synthetic approaches, highlighting the environmental and efficiency benefits of modern methods.

Advanced Characterization Techniques for Elucidating N,n 1,3 Phenylene Diacetamide Structure and Properties in Research

Spectroscopic Characterization for Molecular Fingerprinting

Spectroscopic techniques are indispensable tools in the chemist's arsenal, providing a "fingerprint" of a molecule by probing its interactions with electromagnetic radiation. These methods offer a wealth of information regarding functional groups, atomic connectivity, and electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of N,N'-(1,3-Phenylene)diacetamide reveals characteristic absorption bands that confirm its structure. Key vibrational frequencies include the N-H stretching of the amide group, typically observed in the range of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, prominent band appearing around 1660 cm⁻¹. Additionally, C-N stretching and N-H bending vibrations can be observed, further corroborating the presence of the acetamide (B32628) moieties. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.netnih.govupi.edu

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300-3100 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1660 | Amide C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1550 | N-H Bend |

| ~1300 | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the methyl groups (CH₃) typically appear as a singlet around δ 2.1 ppm. The amide N-H protons are expected to produce a broad singlet at a higher chemical shift, generally in the range of δ 7.5-10.0 ppm, the exact position of which can be influenced by solvent and concentration. The aromatic protons on the phenylene ring will show a more complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm) due to spin-spin coupling between them. nih.govrsc.orgnih.govrsc.orgcore.ac.ukchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, separate signals are expected for the methyl carbons, the carbonyl carbons, and the aromatic carbons. The methyl carbons (CH₃) will resonate at a lower chemical shift, typically around 24 ppm. The carbonyl carbons (C=O) will appear significantly downfield, in the region of 168-170 ppm. The aromatic carbons will show multiple signals in the range of approximately 115-140 ppm, with the carbons directly attached to the nitrogen atoms appearing at a different shift compared to the others due to the electronic effects of the acetamido group. core.ac.ukspectrabase.comchemicalbook.commdpi.comdocbrown.infooregonstate.edu

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.1 | Singlet | -CH₃ |

| ¹H | ~7.0-8.0 | Multiplet | Aromatic-H |

| ¹H | ~7.5-10.0 | Broad Singlet | N-H |

| ¹³C | ~24 | Quartet (in off-resonance) | -CH₃ |

| ¹³C | ~115-140 | Singlet/Doublet | Aromatic-C |

| ¹³C | ~168-170 | Singlet | C=O |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 192.22 g/mol . The fragmentation pattern would likely involve the loss of acetyl groups (CH₃CO, 43 Da) or acetamido groups (CH₃CONH, 58 Da), leading to characteristic fragment ions. nih.govresearchgate.net This fragmentation data is crucial for confirming the molecular structure. spectrabase.com

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 192 | [M]⁺ |

| 150 | [M - CH₂CO]⁺ |

| 134 | [M - CH₃CONH]⁺ |

| 108 | [M - 2(CH₂CO)]⁺ or [H₂NC₆H₄NH₂]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl groups of the acetamide substituents. The presence of the acetamido groups, which are auxochromes, can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring compared to unsubstituted benzene. nih.govdocbrown.inforesearchgate.netnist.govresearchgate.netresearchgate.net

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecular structure, crystallographic techniques offer a definitive view of the arrangement of atoms in the solid state.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray Diffraction (PXRD) stands as a fundamental, non-destructive technique for the analysis of crystalline solids. In the context of this compound, PXRD is instrumental in identifying the bulk crystalline phase, determining the degree of crystallinity, and ascertaining the unit cell parameters. The diffraction pattern, a unique fingerprint of the compound's crystal lattice, arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms.

In a typical PXRD analysis of this compound, the powdered sample is irradiated with monochromatic X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram reveals a series of peaks at specific angles, which are characteristic of the compound's crystal structure. While specific, publicly available, indexed PXRD patterns for this compound are not prevalent in the literature, the expected data would allow for the determination of key crystallographic information.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.9 | 3.44 | 50 |

| 28.3 | 3.15 | 40 |

Note: This table is a hypothetical representation of PXRD data for illustrative purposes, as specific experimental data is not widely published.

The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), from which the interplanar spacing (d-spacing) can be calculated. The relative intensities of the peaks provide information about the arrangement of atoms within the unit cell. By comparing the experimental pattern to databases or by using indexing software, the crystal system, space group, and lattice parameters (a, b, c, α, β, γ) of this compound can be determined. This information is foundational for understanding its solid-state properties and for quality control in its synthesis.

Microscopic and Spectroscopic Methods for Material Morphology and Composition

Beyond the crystalline structure, the physical form and elemental makeup of this compound are critical for its application. A combination of microscopic and spectroscopic techniques provides a detailed picture of the material's morphology and elemental composition.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at high magnifications. For this compound, which typically exists as a solid powder, SEM analysis can reveal the shape, size, and surface texture of the individual particles or crystallites.

In an SEM experiment, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals, including secondary electrons, which are collected to form an image. The resulting micrographs can provide detailed information about the material's morphology. For instance, SEM images could show whether the synthesized this compound consists of well-defined crystals, amorphous aggregates, or has a fibrous or plate-like structure. This morphological information is vital for understanding properties such as flowability, dissolution rate, and reactivity.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

When the research focus shifts to the internal structure or to particles on the nanoscale, Transmission Electron Microscopy (TEM) becomes the technique of choice. TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample are then used to form an image, providing much higher resolution than SEM.

For this compound, TEM could be employed to investigate the internal structure of its crystals, such as the presence of defects, dislocations, or stacking faults. If the compound is formulated into nanoparticles for a specific application, TEM would be essential for determining their size distribution, shape, and degree of aggregation. Electron diffraction patterns can also be obtained in a TEM, providing crystallographic information on a localized, nano-scale level.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Often coupled with SEM or TEM, Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. When the electron beam in an SEM or TEM strikes the sample, it can cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released as an X-ray.

Each element has a unique set of characteristic X-ray energies, allowing for the identification of the elements present in the sample. For this compound (C₁₀H₁₂N₂O₂), an EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDX detectors. The relative intensities of the peaks can provide a semi-quantitative analysis of the elemental composition, confirming the purity of the sample and the absence of inorganic contaminants.

Table 2: Expected Elemental Composition of this compound from EDX Analysis

| Element | Atomic Symbol | Theoretical Atomic % | Theoretical Weight % |

| Carbon | C | 45.45 | 62.49 |

| Nitrogen | N | 9.09 | 14.57 |

| Oxygen | O | 9.09 | 16.65 |

| Hydrogen | H | 36.36 | 6.29 |

Note: Hydrogen is not detectable by EDX. The theoretical percentages are provided for the full elemental composition.

Thermogravimetric Analysis (TGA) for Thermal Stability Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of this compound.

In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate in an inert atmosphere (e.g., nitrogen) or in a reactive atmosphere (e.g., air). The TGA curve plots the percentage of weight loss against temperature.

For this compound, the TGA curve would indicate the temperature at which the compound begins to decompose. The onset temperature of decomposition is a key measure of its thermal stability. The shape of the curve can also reveal whether the decomposition occurs in a single step or through multiple stages. The final residual mass at the end of the experiment provides information about the amount of non-volatile residue. This data is invaluable for applications where the material might be exposed to high temperatures, such as in the synthesis of polymers or in certain industrial processes.

Table 3: Illustrative TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

| 25 - 250 | < 1 | Initial moisture loss |

| 250 - 400 | ~ 95 | Major decomposition |

| > 400 | ~ 5 | Residual mass |

Note: This table is an illustrative example of potential TGA results.

By analyzing the derivative of the TGA curve (DTG curve), the temperatures at which the rate of mass loss is at its maximum can be identified, providing more precise information about the decomposition kinetics.

Computational and Theoretical Investigations of N,n 1,3 Phenylene Diacetamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for examining the electronic characteristics of complex molecules. nih.gov By modeling the electron density, DFT allows for the accurate calculation of molecular properties, providing a deep understanding of structure and chemical behavior. nih.govnih.gov For aromatic diacetamides, DFT studies have been crucial in elucidating the relationship between their conformation, electronic properties, and reactivity.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. scispace.com For N-substituted diacetamides, conformational analysis reveals the preferred orientation of the substituent groups. In the case of N-phenyl diacetamide (B36884), a close analogue to one half of the title compound, computational studies have shown that the orientation of the phenyl group relative to the diacetamide plane is critical. nih.gov

Two key conformations are often considered: one where the phenyl ring is perpendicular to the C(O)NC(O) plane and another where it is coplanar. DFT calculations indicate that the perpendicular conformation is significantly more stable. nih.gov The rotation of the phenyl ring from a coplanar to a perpendicular arrangement results in a substantial energy change, indicating a high rotational barrier. For N-phenyl diacetamide, this energy difference was calculated to be 39.96 kJ/mol. nih.gov This preference for a non-planar structure is attributed to the prevention of electron delocalization between the aromatic ring and the diacetamide moiety in the perpendicular state. nih.gov In the gas phase, diacetamide itself is a nearly planar molecule, with a thermally averaged dihedral angle of 36° between the two acetyl groups. nih.gov

Conformational Energy of N-Phenyl Diacetamide

| Conformation | Relative Orientation | Calculated Energy Difference (kJ/mol) |

|---|---|---|

| A | Phenyl ring perpendicular to C(O)NC(O) plane | 0 (Most Stable) |

| B | Phenyl ring coplanar with C(O)NC(O) plane | 39.96 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. chalcogen.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. chalcogen.ro DFT calculations are widely used to determine these orbital energies and predict the reactive sites within a molecule. researchgate.netchalcogen.ro For aromatic compounds, the distribution of HOMO and LUMO densities can reveal which parts of the molecule, such as the phenyl ring or the substituent groups, are most likely to participate in chemical reactions.

Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; region of nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; region of electrophilicity. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A small gap implies high chemical reactivity and low kinetic stability. A large gap implies high stability. nih.govresearchgate.net |

The distribution of electron density and the nature of chemical bonds are fundamental to a molecule's properties. Computational methods like Natural Bond Orbital (NBO) analysis are employed to study these features. nih.gov NBO analysis provides information on charge transfer, bond strength, and intramolecular interactions, such as the delocalization of lone-pair electrons. nih.gov

In studies of N-substituted diacetamides, NBO analysis has been used to investigate the substituent effect on the delocalization of the nitrogen lone-pair electrons. nih.gov For instance, the delocalization of electrons from the nitrogen atom to the phenyl group can significantly influence the molecule's stability and reactivity. This effect explains the increase in activation energy for pyrolysis when an electron-withdrawing phenyl group is attached to the nitrogen, compared to a simple hydrogen atom. nih.gov The strength of specific bonds can also be quantified using models like the independent gradient model (IGM), which helps in understanding the bonding characteristics in detail. nih.gov

Simulation of Reaction Mechanisms and Kinetics

Computational simulations are invaluable for mapping out the complex pathways of chemical reactions, such as thermal decomposition, and for calculating their kinetic parameters. bohrium.commdpi.com

The thermal decomposition, or pyrolysis, of N,N'-(1,3-Phenylene)diacetamide can be investigated by simulating the reaction under high-temperature conditions. For related N-substituted diacetamides, DFT calculations have been used to explore potential decomposition mechanisms. nih.gov

One proposed mechanism, supported by experimental results, involves a six-membered ring transition state where an alpha-hydrogen from one of the acetyl methyl groups is abstracted by the carbonyl oxygen of the other acetyl group. nih.gov This intramolecular reaction leads to the elimination of a stable molecule, such as acetic acid, and the formation of an isocyanate intermediate. Alternative mechanisms, such as those involving the formation of dimers or a four-membered cyclic transition state, have also been modeled to determine the most energetically favorable pathway. nih.gov The specific products and pathways are highly dependent on factors like temperature and heating rate. bohrium.com

A key goal of simulating reaction mechanisms is to identify the transition state (TS)—the highest energy point along the reaction coordinate—and to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. wikipedia.orglibretexts.org Transition state theory (TST) provides the framework for these calculations. libretexts.org

For the pyrolysis of N-diacetamides, DFT calculations have been performed to locate the transition state for the proposed six-membered ring mechanism and to compute the associated thermodynamic parameters. nih.gov The activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) are calculated. These values are crucial for determining the reaction rate. nih.gov Computational studies have shown that substituting the nitrogen with a phenyl group increases the activation energy for pyrolysis by approximately 40 kJ/mol compared to the unsubstituted diacetamide. nih.gov This increase is attributed to the electronic effect of the phenyl group, which delocalizes the nitrogen lone pair, strengthening the bonds that need to be broken in the transition state. nih.gov

Calculated Thermodynamic Parameters for Diacetamide (X=H) Pyrolysis nih.gov

| Functional | Basis Set | ΔE‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| B3PW91 | Def2-TZVP | 177.3 | 170.6 | 294.9 |

| X3LYP | Def2-TZVP | 178.5 | 171.8 | 296.1 |

| B1LYP | Def2-TZVP | 172.7 | 166.0 | 290.3 |

| LC-BLYP | Def2-TZVP | 187.3 | 180.6 | 304.9 |

| CAM-B3LYP | Def2-TZVP | 186.9 | 180.2 | 304.5 |

*Experimental Activation Energy (Ea) for diacetamide (X=H) is 151.3 ± 2.7 kJ/mol. The calculated values highlight the challenges in perfectly matching experimental data, though the proposed mechanism is considered adequate. nih.gov

Effects of Substituents on Reaction Energetics and Kinetics

Computational studies on N-substituted diacetamides provide critical data on how different chemical groups affect reaction outcomes. Research focusing on the thermal decomposition of these compounds shows a marked difference in activation energy depending on the substituent attached to the nitrogen atom. nih.gov

In a model system, substituting the hydrogen on the nitrogen with a phenyl group significantly increases the activation energy required for thermal decomposition. This effect is attributed to the delocalization of nitrogen's lone-pair electrons into the phenyl group. nih.gov When the substituent (X) on an N-substituted diacetamide, NX(COCH₃)₂, is a hydrogen atom, the experimental activation energy is 151.3 ± 2.7 kJ/mol. This value rises to an average of 190 kJ/mol when a phenyl group is introduced, representing an energy difference of about 40 kJ/mol. nih.gov

Further computational analysis using the B3PW91 level of theory with a 6-311+G(3df,2p) basis set corroborates these experimental findings. The calculated activation energy for the phenyl-substituted diacetamide was found to be 156.52 kJ/mol, while a 4-nitrophenyl substituent resulted in an activation energy of 150.69 kJ/mol. nih.gov These calculations highlight the electronic influence of substituents on the stability of the transition state during decomposition. The phenyl group's orientation, being perpendicular to the C(O)NC(O) plane, can prevent electron delocalization with the aromatic ring, influencing the reaction's energy barrier. nih.gov

| Substituent (X) | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Phenyl | B3PW91/6-311+G(3df,2p) | 156.52 | nih.gov |

| 4-Nitrophenyl | B3PW91/6-311+G(3df,2p) | 150.69 | nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intermolecular and intramolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis provides a chemical interpretation of wavefunction data in terms of classic Lewis structures, lone pairs, and bonding/antibonding orbitals.

For diacetamide structures, NBO analysis is employed to understand the delocalization of the nitrogen lone-pair electrons, which is a key factor in their reactivity and intermolecular interactions. nih.gov These interactions, often described as hyperconjugation, involve the transfer of electron density from a filled lone pair orbital n(Y) of a Lewis base to an unfilled antibonding orbital σ*(X-H) of a Lewis acid. The strength of these donor-acceptor interactions can be quantified energetically using second-order perturbation theory, yielding a stabilization energy E(2).

In related systems, NBO analysis confirms the presence of strong, stable hydrogen-bonded interactions, such as N-H···O, and weaker C-H···O interactions. While detailed NBO analysis specific to this compound is not extensively documented in the searched literature, the methodology is standard for this class of compounds. nih.gov Such analysis would focus on the interactions between the acetamide (B32628) groups and potential hydrogen bonding between molecules, which is known to occur in the crystalline state of similar diacetamides. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of N,n 1,3 Phenylene Diacetamide

Design Principles for Hydrogen-Bonded Architectures

The formation of predictable and stable supramolecular structures from individual molecules is a cornerstone of crystal engineering and materials science. For N,N'-(1,3-phenylene)diacetamide and its derivatives, the design principles revolve around the powerful and directional nature of hydrogen bonds.

Intra- and Intermolecular Hydrogen Bonding in Diacetamide (B36884) Derivatives

In diacetamide derivatives, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds play a crucial role in determining the final three-dimensional structure. While intramolecular hydrogen bonds can influence the conformation of a single molecule, it is the intermolecular hydrogen bonds that are the primary drivers for self-assembly into larger architectures.

Diacetamide and its N-substituted derivatives have a known tendency to form dimers in the crystalline state through C=O---HN hydrogen bonding. nih.gov In these arrangements, a carbonyl group from one molecule acts as a hydrogen bond acceptor for the imide proton of a neighboring molecule. nih.gov This fundamental interaction is a recurring motif in the solid-state structures of diacetamide derivatives.

Role of Amide Groups in Directing Supramolecular Assemblies

Amide groups are powerful functional groups for directing supramolecular assembly due to their ability to act as both hydrogen bond donors and acceptors. This dual nature allows for the formation of strong and directional hydrogen bonds, which are fundamental to creating ordered structures. The partial double-bond character of the C-N bond in amides restricts rotation, leading to a more planar and rigid structure that facilitates predictable packing in the solid state. masterorganicchemistry.comyoutube.com

Host-Guest Complexation and Molecular Recognition Phenomena

The ability of this compound and related structures to form cavities or binding pockets allows them to participate in host-guest chemistry. This involves the selective binding of smaller molecules (guests) within the larger framework of the host.

Selective Binding Mechanisms and Guest Encapsulation

The selective binding of guest molecules is governed by a combination of factors, including size and shape complementarity, as well as electronic interactions between the host and guest. For hosts derived from this compound, the binding pockets are often lined with functional groups capable of hydrogen bonding, which can lead to highly specific recognition of guest molecules that possess complementary hydrogen bond donors or acceptors.

The encapsulation of a guest molecule within a host is a dynamic process. The open architecture of some metallacages, for instance, allows guest molecules to readily enter and exit the cavity. nih.gov The strength of the binding, or association constant, can be influenced by various factors, including the solvent and the presence of other ions. nih.govnih.gov

Conformational Adaptations during Host-Guest Interactions

For example, in some host-guest systems, the host may adopt a more convergent conformation upon binding, where the binding sites are pre-organized for optimal interaction with the guest. researchgate.net This pre-organization can lead to stronger binding affinities compared to more flexible hosts that must undergo a larger conformational change upon complexation. researchgate.net

Crystal Engineering Strategies in Solid-State Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. For materials based on this compound, the primary strategy involves the deliberate use of intermolecular forces, particularly hydrogen bonding, to control the crystal packing.

By understanding the preferred hydrogen bonding patterns of the amide groups, it is possible to design molecules that will self-assemble into specific crystalline architectures. This can include the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. The properties of the resulting crystalline material, such as its mechanical strength, thermal stability, and even its solubility, are directly related to its internal structure.

Influence of Molecular Packing on Solid-State Properties

The arrangement of molecules in the solid state, known as molecular packing, significantly dictates the macroscopic properties of crystalline materials. In the case of this compound, its solid-state characteristics are intrinsically linked to the way individual molecules assemble and interact within the crystal lattice. The molecular structure, featuring two acetamide (B32628) groups on a benzene (B151609) ring, allows for a variety of intermolecular interactions that guide the packing arrangement.

The solid-state photophysical properties of aromatic compounds are highly dependent on the relative orientation of the chromophores, which is a direct consequence of molecular packing. researchgate.net For instance, the fluorescence quantum yield of pyrene (B120774) derivatives in the solid state can be controlled by altering alkyl groups, which in turn modifies the crystal packing. researchgate.net While specific studies on the photophysical properties of this compound in relation to its packing are not extensively detailed in the provided results, the principles governing similar aromatic compounds suggest that its solid-state fluorescence would be sensitive to its crystalline form.

The properties of bioactive solids are primarily governed by a range of noncovalent interactions, including hydrogen bonds and π-stacking interactions, which are fundamental to their crystal engineering. nih.gov The specific arrangement of this compound molecules will determine the strength and directionality of these interactions, thereby influencing properties such as solubility, dissolution rate, and bioavailability, which are critical for pharmaceutical applications. qub.ac.uk

Mechanochemical and Thermochemical Pathways for Solid-State Reactions

Solid-state reactions of this compound can be initiated through both mechanochemical and thermochemical methods. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. dariobraga.it This technique is increasingly recognized for its potential in green chemistry and for its ability to produce novel materials.

Mechanochemical Synthesis:

Mechanochemical methods, like ball milling, have been successfully employed for the synthesis of various organic compounds, including cocrystals and high-temperature liquid crystals. qub.ac.ukmdpi.com The process involves the input of mechanical energy to break and form supramolecular interactions. qub.ac.uk For instance, the synthesis of biphenyltetracarboxydiimide liquid crystals was achieved with high yields (95-99%) in a short reaction time (15 minutes) using a ball mill, demonstrating the efficiency of this solvent-free approach. mdpi.com The yield of the mechanochemical reaction can be influenced by parameters such as the weight of the milling balls. mdpi.com While direct mechanochemical synthesis of this compound is not detailed in the search results, the principles are applicable. The reaction would likely involve the grinding of 1,3-phenylenediamine with an acetylating agent.

Thermochemical Pathways:

Thermochemical pathways involve the use of heat to drive reactions. A common method for the synthesis of amides like this compound is through direct acylation, which typically occurs under reflux conditions in an inert solvent. This involves reacting 1,3-phenylenediamine with an acetic acid derivative, such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out at elevated temperatures for several hours.

Role of Lattice Contacts and Solvent Content in Crystal Growth

The growth of high-quality single crystals is crucial for determining the three-dimensional structure of a molecule and for understanding its solid-state properties. The formation of a crystal from solution is influenced by a multitude of factors, including lattice contacts and the nature of the solvent.

Lattice contacts, which are the points of interaction between adjacent molecules in the crystal, are governed by non-covalent forces. The stability of the crystal lattice of this compound will depend on the intricate network of these interactions.

The solvent plays a critical role in the crystallization process. It not only dissolves the compound but can also influence the crystal habit and in some cases, be incorporated into the crystal structure as a solvate. The choice of solvent can affect the solubility of the compound and the supersaturation of the solution, which are key drivers for nucleation and crystal growth. While specific details on the influence of solvent on the crystal growth of this compound were not found, general principles of crystallization suggest that a systematic screening of solvents would be necessary to obtain crystals suitable for X-ray diffraction analysis.

Analysis of Weak Non-Covalent Interactions (e.g., π-π stacking, CH-π interactions)

Weak non-covalent interactions are the cornerstone of supramolecular chemistry and play a pivotal role in determining the structure and function of molecules. nih.govsemanticscholar.org For this compound, with its aromatic ring and acetamide groups, several types of these interactions are expected to be significant.

π-π Stacking:

CH-π Interactions:

CH-π interactions are another important class of weak non-covalent interactions where a C-H bond acts as a weak hydrogen bond donor to a π-system. nih.govnih.gov These interactions are recognized as crucial determinants in protein-ligand binding and molecular recognition. nih.gov In this compound, the methyl (CH₃) and aromatic (C-H) protons can interact with the π-electron cloud of the phenylene ring of a neighboring molecule. The strength of these interactions is generally weaker than conventional hydrogen bonds, with estimated energies in the range of 0.62-2.55 kcal/mol. nih.gov The presence and geometry of CH-π interactions can be probed using techniques like NMR spectroscopy, where upfield shifts in the proton NMR signals can indicate an edge-to-face arrangement. rsc.org

Other Weak Interactions:

In addition to π-π stacking and CH-π interactions, other weak non-covalent forces such as n→π* interactions could also play a role in the supramolecular assembly of this compound. semanticscholar.orgresearchgate.net An n→π* interaction involves the delocalization of a lone pair of electrons (n) from a heteroatom, such as the oxygen or nitrogen of the acetamide groups, into an antibonding π* orbital of a nearby aromatic ring or carbonyl group. semanticscholar.orgresearchgate.net These interactions, though weak, are increasingly recognized for their contribution to the stability of biomolecular and material structures. semanticscholar.org

The interplay of these various weak non-covalent interactions collectively dictates the supramolecular architecture of this compound in the solid state, ultimately influencing its physical and chemical properties.

Applications in Advanced Materials and Polymer Science Derived from N,n 1,3 Phenylene Diacetamide

Development of Polymeric Materials from Phenylene Diamides

Phenylene diamides, and the diamines they are derived from, are fundamental monomers in the synthesis of high-performance polymers. The meta-orientation of the amine groups in 1,3-phenylenediamine (the parent diamine of the title compound) influences the architecture and properties of the resulting polymers, often leading to amorphous materials with good solubility and processability.

Monomer Design for Polymerization

The design of monomers is a critical step that dictates the final properties of a polymer. In the context of phenylene diamides, the parent diamine, m-phenylenediamine (B132917) (MPD), is a common monomer used in the synthesis of polyamides and other high-performance polymers. For instance, it is a key reactant, along with trimesoyl chloride (TMC), in the interfacial polymerization to form thin-film composite membranes for reverse osmosis. researchgate.net

To enhance specific properties like solubility and thermal stability, monomer structures are often modified. This can involve:

Introducing bulky side groups: Incorporating large, non-coplanar groups, such as triphenylamine (B166846) moieties, into the diamine structure can disrupt chain packing and intermolecular hydrogen bonding. This strategy reduces crystallinity and significantly improves the solubility of the resulting polyamides in organic solvents, making them more processable. google.com

Incorporating flexible linkages: The inclusion of ether linkages or other flexible units within the monomer backbone can improve the processability of otherwise rigid polymers. google.com

Using amide-containing diamines: Employing diamine monomers that already contain amide linkages allows for the deliberate adjustment of the imide-to-amide ratio in poly(amide-imide)s (PAIs). This approach provides a balance of excellent thermal properties and improved processability, as the amide groups can form beneficial hydrogen bonds. bme.hu

Oxidative Polymerization of Related Phenylenediamines

Oxidative polymerization is a significant method for synthesizing multifunctional polymers from aromatic diamines. google.com This process can be conducted chemically or electrochemically and is used to produce conductive polymers. researchgate.net

Research on the oxidative polymerization of p-phenylenediamine (B122844) has shown that the reaction product is not a simple ladder polymer but rather a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is structurally analogous to the pernigraniline form of polyaniline. researchgate.netcetjournal.it The reaction conditions, particularly the acidity of the medium, strongly influence the structure and morphology of the resulting polymer. google.comresearchgate.net For instance, polymerization in glacial acetic acid is used to prevent side reactions that can occur in more aggressive acidic environments. cetjournal.it

While phenylenediamines are active in oxidative polymerization, they can sometimes form low molecular weight products or crosslinked structures. google.com The resulting polyphenylenediamines often exhibit redox activity due to their chemical similarity to polyanilines. researchgate.net However, the polymers produced can be poorly soluble, which presents a challenge for processing. google.com

Synthesis and Characterization of Conjugated Polymers

Conjugated polymers derived from phenylene diamides are of interest for their electronic and optical properties. Aromatic polyamides, a class of polymers synthesized from aromatic diamines, are known for their high thermal stability and mechanical strength. google.com

The synthesis of these polymers can be achieved through methods like low-temperature solution polycondensation or direct phosphorylation polycondensation. google.com For example, novel aromatic polyamides can be synthesized from a diamine containing triphenylamine units and various aromatic dicarboxylic acids. google.com The resulting polymers are often amorphous, which contributes to their good solubility in polar organic solvents like N-methyl-2-pyrrolidone (NMP). google.com This solubility allows them to be cast into flexible and tough films from solution. google.com

Characterization of these polymers involves various spectroscopic and thermal analysis techniques.

NMR Spectroscopy is used to confirm the chemical structure of the monomers and the resulting polymer chains. google.com

Fourier-transform infrared (FTIR) spectroscopy helps identify the functional groups present, such as the amide linkages. google.com

Thermal Gravimetric Analysis (TGA) is employed to assess thermal stability, with aromatic polyamides often showing 10% weight-loss temperatures exceeding 550 °C. google.com

Differential Scanning Calorimetry (DSC) is used to determine glass transition temperatures (Tg), which are typically high for these materials, often in the range of 257–287 °C. google.com

Electrochemical Properties of Derived Polymeric Systems

Polymers derived from phenylenediamines can exhibit interesting electrochemical properties, largely owing to the presence of nitrogen atoms and the potential for extended conjugation. Polyphenylenediamines are redox-active and can act as reductants. researchgate.net

The electrical conductivity of these polymers is a key property. Polyaniline, a related polymer, is known to be conductive. researchgate.net Polyphenylenediamines have been reported to have electrical conductivity in the range of 10⁻⁴–10⁻⁶ S·cm⁻¹. google.com The conductivity can be influenced by the specific structure of the polymer and the reaction conditions during synthesis. google.comresearchgate.net For example, poly(o-phenylenediamine) synthesized in different inorganic acid mediums shows variability in its structure and conducting properties. google.com

Cyclic voltammetry is a common technique to study the electrochemical behavior of these polymers. It can reveal the oxidation and reduction potentials of the material. For instance, studies on poly(phenylacetylene), another conjugated polymer, show irreversible oxidation and reduction peaks in its cyclovoltammogram, indicating its electroactive nature. ugm.ac.id

| Polymer Type | Monomers | Key Properties | Reported Values |

|---|---|---|---|

| Aromatic Polyamide | Triphenylamine-containing diamine + Aromatic dicarboxylic acids | High solubility, thermal stability, and good mechanical properties | Tg: 257–287 °C; 10% Weight-loss Temp: >550 °C google.com |

| Polyphenylenediamine | p-phenylenediamine or o-phenylenediamine (B120857) | Redox-active, semiconducting | Conductivity: 10⁻⁴–10⁻⁶ S·cm⁻¹ google.com |

| Poly(amide-imide) (PAI) | Diamide (B1670390)–diamine monomer + Pyromellitic dianhydride | Good solubility in polar solvents, high thermal stability | 5% Weight-loss Temp: 464–497 °C bme.hu |

Research on Adsorbent Materials for Environmental Applications

The functional groups present in phenylene diamide derivatives, particularly the amine and amide moieties, make them potential candidates for adsorbent materials. These groups can interact with various pollutants, suggesting applications in environmental remediation, such as water purification or the refining of oils. While research has explored polyamides and amine-functionalized resins for adsorption, specific studies focusing on N,N'-(1,3-Phenylene)diacetamide derivatives are less common in the available literature.

Adsorption Mechanisms and Thermodynamics for Free Fatty Acid Removal

The removal of free fatty acids (FFAs) is a critical step in the refining of edible oils and the production of biodiesel, as FFAs can negatively impact product quality. Adsorption is an effective method for FFA removal, and various materials, including ion-exchange resins and bio-adsorbents, have been investigated for this purpose. researchgate.netgoogle.com

Adsorption Mechanisms: The interaction between the adsorbent and the FFA molecules is typically described by isotherm models, which relate the amount of substance adsorbed to its concentration in the solution at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and uniform adsorption sites. researchgate.netresearchgate.net It is often indicative of chemisorption.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption affinities. researchgate.netresearchgate.net

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Studies on various adsorbents like anionic resins have shown that both Langmuir and Freundlich models can fit the experimental data for FFA removal, suggesting that the adsorption process may involve both monolayer coverage and heterogeneous surface interactions. researchgate.netgoogle.com The amine functional groups on anionic resins are believed to be the active sites that interact with and adsorb the FFAs.

Thermodynamics of Adsorption: Thermodynamic parameters are calculated to understand the nature of the adsorption process.

Gibbs Free Energy (ΔG): The change in Gibbs free energy indicates the spontaneity of the adsorption process. A negative ΔG value signifies that the adsorption is spontaneous and favorable. researchgate.net

Enthalpy (ΔH): The change in enthalpy indicates whether the process is exothermic (negative ΔH) or endothermic (positive ΔH). researchgate.net FFA adsorption onto some surfaces has been found to be endothermic, meaning it is favored at higher temperatures. google.com

Entropy (ΔS): The change in entropy describes the randomness at the solid-solution interface during adsorption. A positive ΔS suggests increased disorder at the interface. researchgate.net

For the adsorption of oleic acid onto an Amberlyst A21 resin, thermodynamic analysis revealed that the process was spontaneous and endothermic. google.com Similarly, a study on FFA removal from crude palm oil using an anionic resin found the reaction to be endothermic and spontaneous. These findings highlight the feasibility of using functionalized polymers for FFA purification. While polyamides have been investigated for fatty acid interactions, detailed thermodynamic studies on this compound-based materials for this specific application require further research. researchgate.net

Kinetic Modeling of Adsorption Processes

The study of adsorption kinetics is crucial for understanding the rate and mechanism of adsorbate uptake by an adsorbent material. Kinetic models are mathematical equations that describe the adsorption process, providing insight into whether the rate-limiting step is physical diffusion or a chemical reaction. sci-hub.se While specific studies modeling the adsorption kinetics of this compound are not prominent in available research, the principles of kinetic modeling are universally applicable.

The primary stages of adsorption involve the diffusion of the adsorbate from the bulk solution to the adsorbent's surface, followed by diffusion into the pores of the adsorbent, and finally, the binding of the adsorbate to active sites on the surface. sci-hub.se Several models are used to analyze this process:

Pseudo-First-Order (PFO) Model : This model, one of the earliest, suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. sci-hub.sesdiarticle3.com It is often applied under conditions where the initial concentration of the adsorbate is low or when only a few active sites are involved. sci-hub.se

Pseudo-Second-Order (PSO) Model : The PSO model is one of the most widely applied kinetic models. It assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov The model posits that the adsorption rate is proportional to the square of the number of unoccupied sites. sci-hub.se The PSO model is often a better fit for experimental data across a wide range of conditions compared to the PFO model. nih.gov

Elovich Model : This model is particularly useful for describing chemisorption on heterogeneous surfaces, where the adsorption energy varies with the extent of surface coverage.

Intra-particle Diffusion Model : This model helps to identify the diffusion mechanism and determine if pore diffusion is the rate-limiting step in the adsorption process.

The selection of the most appropriate kinetic model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data to the linear or non-linear forms of these equations.

Table 1: Common Adsorption Kinetic Models and Their Characteristics

| Model Name | Key Assumption | Typical Application |

| Pseudo-First-Order (PFO) | Adsorption rate is proportional to the number of vacant sites. sci-hub.se | Physisorption, initial stages of adsorption. |

| Pseudo-Second-Order (PSO) | The rate-limiting step is chemisorption. nih.gov | Chemisorption, systems where adsorption capacity is key. |

| Elovich | Adsorption energy is heterogeneous and varies with coverage. sdiarticle3.com | Chemisorption on highly heterogeneous surfaces. |

| Intra-particle Diffusion | The rate is controlled by the diffusion of adsorbate within the pores. sci-hub.se | Porous adsorbents where diffusion is slow. |

Advanced Elastomer and Rubber Compounding Research

In the field of elastomer and rubber technology, specific additives are essential for achieving desired material properties such as durability, elasticity, and resistance to environmental degradation. pageplace.deelsevier.com The bismaleimide (B1667444) derivative, N,N'-(1,3-Phenylene)dimaleimide (PDM), is a multifunctional additive that significantly enhances the performance of various rubber compounds. yangchentech.com

Role as Vulcanizing Agents and Crosslinkers

N,N'-(1,3-Phenylene)dimaleimide (PDM) serves as a highly effective vulcanizing agent or co-vulcanizing agent in rubber compounding. yangchentech.com Vulcanization is the chemical process of converting natural rubber and synthetic elastomers into more durable materials by forming cross-links between individual polymer chains. researchgate.net

Enhancements in Heat Resistance and Anti-Aging Properties of Rubber

A significant advantage of using N,N'-(1,3-Phenylene)dimaleimide (PDM) in rubber formulations is the substantial improvement in the heat resistance and anti-aging characteristics of the final product. cymerchemicals.com The degradation of rubber over time is caused by factors like heat, oxygen, and ozone, which lead to chain scission or unwanted cross-linking, resulting in the loss of desirable properties. google.com

The stable C-C cross-links formed when PDM is used as a co-agent in peroxide vulcanization provide superior thermal stability compared to the mono- and polysulfidic cross-links from sulfur vulcanization. google.com This enhanced stability prevents reversion, a phenomenon where the cross-link density decreases during prolonged exposure to high temperatures, leading to a decline in mechanical properties. cymerchemicals.com By preventing this degradation, PDM significantly extends the service life of rubber components that operate in high-temperature environments. yangchentech.com Its use is critical in applications demanding high performance and durability, such as in the manufacturing of tires and other automotive parts. cymerchemicals.com

Adhesion Promotion in Rubber-Cord Composites

The performance of reinforced rubber products, such as tires and conveyor belts, critically depends on the adhesion between the rubber matrix and the reinforcing material, typically textile or steel cords. utwente.nl N,N'-(1,3-Phenylene)dimaleimide (PDM) also functions as an effective adhesion promoter in these composites. yangchentech.com

PDM enhances the bond strength between the rubber and reinforcing cords, a crucial factor for the integrity and durability of the composite material. yangchentech.com It is often used as part of an adhesive system. The standard industrial method for promoting adhesion involves treating cords with a Resorcinol-Formaldehyde-Latex (RFL) dip. utwente.nlmdpi.com PDM can be incorporated into the rubber compound itself to further strengthen this interfacial bond. It increases the tackiness and adhesion between the rubber and materials like fibers and metals. yangchentech.com This improved adhesion ensures that the composite can withstand high stress and repeated flexing without delamination, which is essential for the safety and performance of tires. utwente.nl

Table 2: Illustrative Rubber Formulation for Tire Application

| Component | Function | Parts per Hundred Rubber (phr) |

| Natural Rubber/SBR Blend | Base Elastomer | 100 |

| Carbon Black (N330) | Reinforcing Filler | 40-60 |

| Silica | Reinforcing Filler | 10-30 |

| Processing Oil | Plasticizer/Processing Aid | 5-15 |

| Zinc Oxide | Activator | 3-5 |

| Stearic Acid | Activator | 1-2 |

| Antioxidant (e.g., 6PPD) | Anti-degradant | 1-3 |

| Accelerator (e.g., CBS) | Vulcanization Accelerator | 1-2 |

| Sulfur | Curing Agent | 1-2.5 |

| N,N'-(1,3-Phenylene)dimaleimide (PDM) | Co-agent/Adhesion Promoter | 0.5-3.0 |

Future Directions and Emerging Research Opportunities for N,n 1,3 Phenylene Diacetamide

Novel Synthetic Methodologies and Catalytic Approaches

The conventional synthesis of N,N'-(1,3-Phenylene)diacetamide typically involves the acylation of 1,3-phenylenediamine with acetic anhydride (B1165640) or acetyl chloride. While effective, this method presents opportunities for improvement in terms of efficiency, sustainability, and the synthesis of derivatives with tailored properties.

Future research could explore the development of novel catalytic systems to streamline the synthesis process. For instance, the use of highly efficient and reusable solid catalysts could offer environmental and economic advantages over traditional homogeneous catalysts. Research into enzymatic catalysis could also pave the way for greener and more selective synthetic routes.